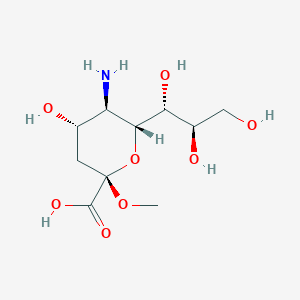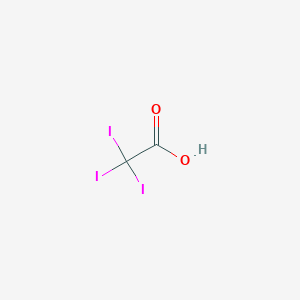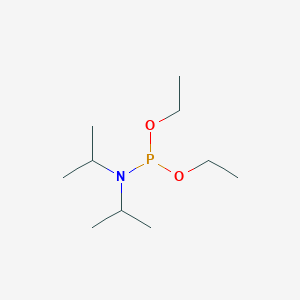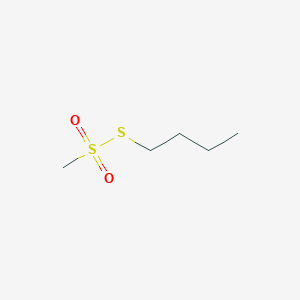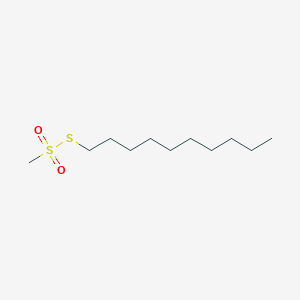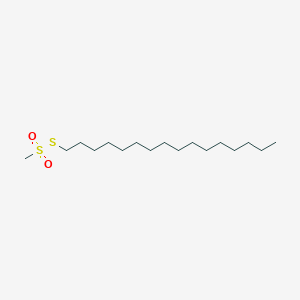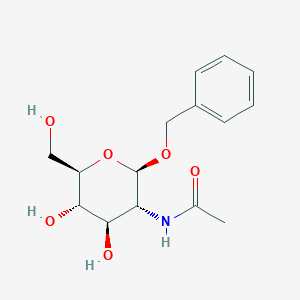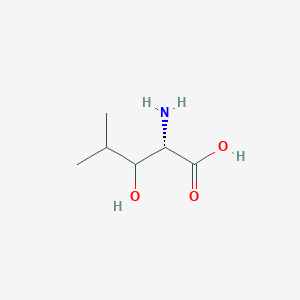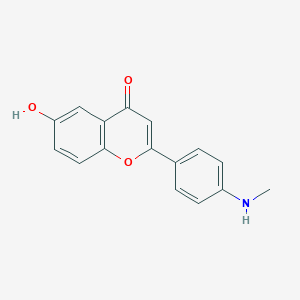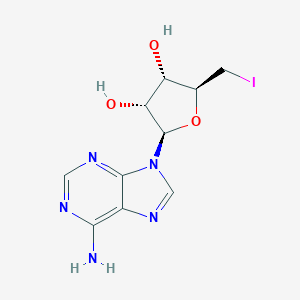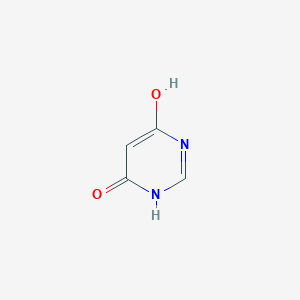
4,6-Dihydroxypyrimidine
描述
4,6-Dihydroxypyrimidine is a chemical compound with the molecular formula C4H4N2O2. It is a derivative of pyrimidine, featuring hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. This compound is known for its role as an intermediate in organic synthesis and its applications in various fields, including pharmaceuticals and agriculture .
作用机制
Target of Action
4,6-Dihydroxypyrimidine is a pyrimidine derivative that has been studied for its potential biological activities It has been found to have inhibitory effects on immune-activated nitric oxide production . Nitric oxide plays a crucial role in various physiological processes, including immune response, neurotransmission, and regulation of cell death .
Mode of Action
It has been reported that 2-amino-4,6-dichloropyrimidines, which can be synthesized from 2-amino-4,6-dihydroxypyrimidine, inhibit immune-activated nitric oxide production . This suggests that this compound and its derivatives may interact with the nitric oxide pathway, leading to changes in immune response .
Biochemical Pathways
Given its reported inhibitory effects on nitric oxide production, it is plausible that it may impact the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
It has been reported that 2-amino-4,6-dichloropyrimidines, which can be synthesized from 2-amino-4,6-dihydroxypyrimidine, inhibit immune-activated nitric oxide production . This suggests that this compound and its derivatives may have immunomodulatory effects .
Action Environment
Like all chemical compounds, the action and stability of this compound are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
4,6-Dihydroxypyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a selective bridging ligand in the generation of controlled metal alkoxide structures
Cellular Effects
Some studies suggest that it may have inhibitory effects on immune-activated nitric oxide production . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of controlled metal alkoxide structures
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dihydroxypyrimidine can be synthesized through several methods. One common approach involves the reaction of malonic acid ester with formamide and an alkali metal alkoxide. The malonic acid ester is added to the alkali metal alkoxide solution at temperatures ranging from 30°C to 100°C. The reaction mixture is then cooled, and the product is precipitated by the addition of acid .
Industrial Production Methods: In industrial settings, this compound is typically produced using malonamide and esters such as ethyl formate or triethyl orthoformate as raw materials. Another method involves using dimethyl malonate or diethyl malonate with formamide or formamidine hydrochloride .
化学反应分析
Types of Reactions: 4,6-Dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydroxylated pyrimidine compounds.
Substitution: It can participate in substitution reactions, where hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Hydroxylated pyrimidine compounds.
Substitution: Various substituted pyrimidine derivatives
科学研究应用
4,6-Dihydroxypyrimidine has a wide range of applications in scientific research:
相似化合物的比较
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use in the synthesis of anticancer agents.
2-Amino-4,6-dihydroxypyrimidine: Exhibits anticaries activity and is used in dental applications.
4,6-Dichloropyrimidine: Used in the synthesis of antiviral agents and has inhibitory effects on nitric oxide production.
Uniqueness: 4,6-Dihydroxypyrimidine stands out due to its versatility in synthetic applications and its role as an intermediate in the production of various biologically active compounds. Its ability to participate in multiple types of chemical reactions and its wide range of applications in different fields highlight its uniqueness .
属性
IUPAC Name |
4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGYCAXVIUXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025434 | |
| Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4,6-Dihydroxypyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>16.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1193-24-4 | |
| Record name | 4,6-Dihydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-DIHYDROXYPYRIMIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Hydroxy-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXY-4-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L93V0S662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and relevant spectroscopic data for 4,6-dihydroxypyrimidine?
A1: this compound (DHPM) has the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol. Characterization studies using various spectroscopic techniques like FTIR, FT-Raman, 1H NMR, and 13C NMR have been employed to elucidate its structure. [, ] These studies provide valuable insights into vibrational frequencies, chemical shifts, and other spectroscopic properties that help in identifying and analyzing this compound.
Q2: What are the tautomeric forms of this compound in solution?
A2: In aqueous solution, this compound exists primarily as a mixture of 1,4,5,6-tetrahydro-4,6-dioxopyrimidine and 1,4-dihydro-6-hydroxy-4-oxo-pyrimidine. [, ] The equilibrium between these tautomers is influenced by factors like pH and solvent polarity.
Q3: What is the role of this compound as a bridging ligand in metal alkoxide structures?
A4: DHPM can act as a selective bridging ligand in the generation of controlled Group IV metal alkoxide structures. [] It binds through both oxygen and nitrogen atoms of the pyrimidine ring, forming M–O–C–N rings with metal centers like titanium and zirconium. This bridging ability allows for the formation of diverse structures, from dinuclear to cyclic and even three-dimensional networks, depending on factors like the steric hindrance of the alkoxy groups and reaction conditions.
Q4: How is this compound typically synthesized?
A5: Common synthetic routes involve the reaction of diethyl malonate with formamide using sodium ethoxide as a catalyst. [] Other methods employ guanidine hydrochloride as a starting material. [, ] Optimization of reaction parameters like temperature, time, and reagent ratios is crucial to maximize yield and purity.
Q5: What are some important reactions of this compound relevant to organic synthesis?
A6: this compound serves as a versatile building block in organic synthesis. It undergoes reactions like chlorination, [, , , ] nitration, [, ] and alkylation, [, ] which allow for the introduction of various substituents. This versatility makes it a valuable precursor for synthesizing a wide range of pyrimidine derivatives with potential biological activities.
Q6: How can this compound be converted to 4,6-dichloropyrimidine?
A7: The conversion of DHPM to 4,6-dichloropyrimidine is typically achieved through reactions with phosphorus oxychloride (POCl3). [, , , , ] Various methods have been developed to optimize this reaction, focusing on improving yield, reducing waste, and enabling the recycling of reagents like POCl3.
Q7: Are there any known catalytic applications of this compound or its derivatives?
A8: Yes, derivatives of this compound have been explored in the context of catalysis. For instance, a palladium complex containing 2-amino-4,6-dihydroxypyrimidine as a ligand has shown promising activity in Suzuki-Miyaura coupling reactions in aqueous media. [] This highlights the potential of these compounds to facilitate important carbon-carbon bond-forming reactions under environmentally benign conditions.
Q8: How do the hydroxyl groups in this compound influence its catalytic properties?
A9: The hydroxyl groups can significantly influence catalytic properties. For example, in iridium complexes designed for CO2 hydrogenation, the presence of hydroxyl groups as proton-responsive substituents enhances catalytic performance. [] This enhancement is attributed to the electronic effects of oxyanions formed upon deprotonation and their ability to engage in secondary coordination sphere interactions, facilitating proton transfer processes during the catalytic cycle.
Q9: How has computational chemistry been utilized to study this compound?
A10: Computational techniques, particularly density functional theory (DFT), have been employed to explore the molecular structure and properties of DHPM. [, ] These studies help predict vibrational frequencies, thermodynamic properties, and electronic structure, offering valuable insights into its behavior and reactivity.
Q10: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A11: Yes, SAR studies have been conducted on DHPM derivatives, particularly those exhibiting antiviral activity. [] These investigations focus on understanding the relationship between the structure of the compound and its biological activity, aiming to identify modifications that lead to improved potency, selectivity, and pharmacokinetic properties.
Q11: Are there any reported antiviral activities associated with this compound derivatives?
A12: Yes, certain 6-alkoxy derivatives of DHPM, particularly those with phosphonomethoxy groups at the alkoxy chain, have demonstrated inhibitory activity against herpesviruses and retroviruses. [] This finding highlights the potential of this class of compounds for antiviral drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


